Acalyphin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

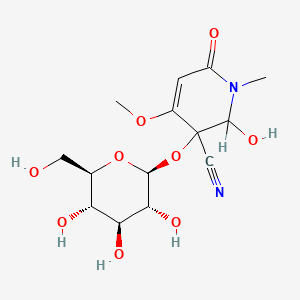

Acalyphin is a member of the class of tetrahydropyridines that is 2,3-dihydroxy-4-methoxy-1-methyl-6-oxo-1,2,3,6-tetrahydropyridine-3-carbonitrile having a beta-D-glucosyl residue attached at position 3 via a glycosidic bond. It has a role as a plant metabolite. It is a beta-D-glucoside, a tetrahydropyridine, an enol ether, a delta-lactam and an aliphatic nitrile.

Biologische Aktivität

Acalyphin is a bioactive compound isolated from various species of the Acalypha genus, particularly Acalypha fruticosa and Acalypha indica. This article delves into the biological activities of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a flavonoid compound that has garnered attention for its potential therapeutic effects. It has been studied primarily for its anti-inflammatory and antioxidant properties, as well as its role as a peroxisome proliferator-activated receptor (PPAR) agonist.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory activity. In a study evaluating the anti-inflammatory effects of various compounds isolated from Acalypha fruticosa, this compound demonstrated an IC50 value of 3.9 μg/ml , indicating its potency in inhibiting inflammation pathways .

PPAR Agonistic Activity

This compound has been identified as a PPARγ activator, which plays a crucial role in glucose metabolism and fat cell differentiation. This activation suggests potential applications in treating metabolic disorders .

Toxicity Reports

While this compound shows promise, it is essential to note that related species, particularly Acalypha indica, have been linked to adverse effects. A case series reported acute hemolysis and methemoglobinemia in patients who ingested Acalypha indica, particularly affecting those with glucose-6-phosphate dehydrogenase (G6PD) deficiency . This highlights the need for careful consideration of dosage and patient health status when using herbal preparations containing this compound.

Research Findings and Data Tables

The following table summarizes key findings from studies on the biological activity of this compound:

The biological activity of this compound can be attributed to several mechanisms:

- PPAR Activation : By activating PPARγ, this compound may influence lipid metabolism and inflammatory responses.

- Antioxidant Properties : this compound's ability to reduce oxidative stress is critical in mitigating inflammation and cellular damage.

- Antimicrobial Effects : Preliminary studies suggest that this compound possesses antibacterial properties, although further research is needed to elucidate the specific mechanisms involved .

Wissenschaftliche Forschungsanwendungen

Phytochemical Properties and Bioactivity

Acalyphin is a cyanogenic glycoside, which means it can release cyanide when metabolized. This property has implications for both therapeutic uses and toxicity. Research has demonstrated that this compound exhibits significant bioactivity, particularly in the following areas:

- Anti-inflammatory Activity : A study highlighted that this compound activates peroxisome proliferator-activated receptors (PPAR) α and γ, suggesting its potential as an anti-inflammatory agent. The isolated compounds from Acalypha fruticosa showed promising results in reducing inflammation without cytotoxic effects on tested cell lines .

- Antimicrobial Properties : this compound has been associated with antimicrobial effects against various pathogens. In a study on Nigerian plants, extracts containing this compound were shown to inhibit the growth of bacteria such as Bacillus subtilis and Staphylococcus aureus .

Toxicological Studies

Despite its potential benefits, this compound poses risks, particularly in cases of overdose or in individuals with specific health conditions:

- Acute Hemolysis and Methemoglobinemia : Case studies have reported instances of acute hemolysis and methemoglobinemia following the ingestion of Acalypha indica, particularly in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency. Symptoms included dark urine and jaundice, necessitating medical intervention .

- Clinical Case Reports : In one notable case, a mother and her child developed severe hemolysis after consuming Acalypha indica. The report emphasized the need for awareness regarding the toxic effects of herbal products containing this compound .

Therapeutic Applications

Given its bioactive properties, this compound has several potential therapeutic applications:

- Chronic Disease Management : The anti-inflammatory properties of this compound suggest it could be beneficial in managing chronic diseases characterized by inflammation, such as arthritis or metabolic syndrome.

- Antimicrobial Treatments : Its effectiveness against certain bacterial strains indicates a possible role in developing natural antimicrobial agents.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Findings | Source |

|---|---|---|

| Anti-inflammatory | PPARα and PPARγ activation | |

| Antimicrobial | Inhibition of Bacillus subtilis | |

| Toxicity | Acute hemolysis in G6PD-deficient patients |

Table 2: Case Studies on this compound Toxicity

Analyse Chemischer Reaktionen

Hydrolysis Reaction

Acalyphin undergoes enzymatic hydrolysis catalyzed by β-glucosidases , which cleave the glycosidic bond to release hydrogen cyanide (HCN) and other byproducts . This reaction is critical for its biological role as a defense mechanism in plants.

Key Products and Mechanism

The hydrolysis mechanism involves:

-

Enzymatic activation : β-glucosidases break the glycosidic linkage.

-

Toxic release : HCN acts as a respiratory inhibitor, disrupting cellular energy production .

Toxicological Reactions

This compound’s toxicity stems from HCN release, which induces:

-

Respiratory inhibition : Binding to mitochondrial cytochrome c oxidase, halting ATP synthesis .

-

Oxidative stress : Linked to hemolysis and methaemoglobinemia in humans with G6PD deficiency.

Comparative Toxicity Data

| Species | HCN LD₅₀ (mg/kg bw) | Source |

|---|---|---|

| Mouse | 3.7 | |

| Dog | 4.0 | |

| Cattle/Sheep | 2.0 |

Pharmacological Reactions

This compound exhibits:

-

PPARγ agonistic activity : Demonstrated in studies on Acalypha fruticosa extracts, suggesting potential applications in metabolic disorders .

-

Anti-inflammatory effects : Significant activity observed in bioassays, though exact reaction mechanisms remain understudied .

Structure-Activity Relationships

Eigenschaften

CAS-Nummer |

81861-72-5 |

|---|---|

Molekularformel |

C14H20N2O9 |

Molekulargewicht |

360.32 g/mol |

IUPAC-Name |

(2S,3R)-2-hydroxy-4-methoxy-1-methyl-6-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-pyridine-3-carbonitrile |

InChI |

InChI=1S/C14H20N2O9/c1-16-8(18)3-7(23-2)14(5-15,13(16)22)25-12-11(21)10(20)9(19)6(4-17)24-12/h3,6,9-13,17,19-22H,4H2,1-2H3/t6-,9-,10+,11-,12+,13+,14-/m1/s1 |

InChI-Schlüssel |

QZRKNNXRNBTODR-JKTRLFLGSA-N |

SMILES |

CN1C(C(C(=CC1=O)OC)(C#N)OC2C(C(C(C(O2)CO)O)O)O)O |

Isomerische SMILES |

CN1[C@H]([C@](C(=CC1=O)OC)(C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |

Kanonische SMILES |

CN1C(C(C(=CC1=O)OC)(C#N)OC2C(C(C(C(O2)CO)O)O)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Acalyphin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.